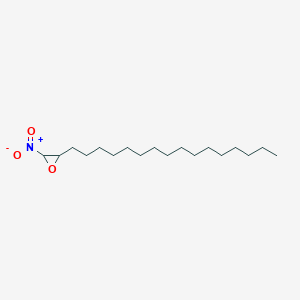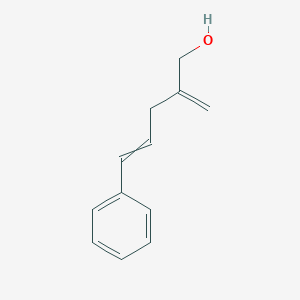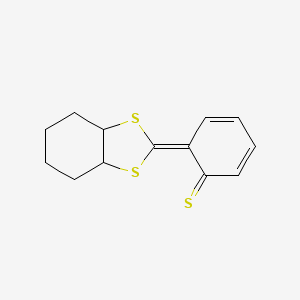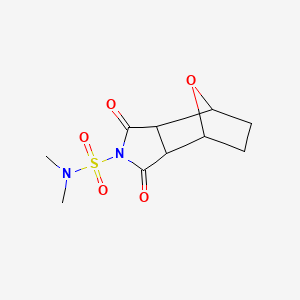
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide: is a complex organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves the reaction of cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride with dimethylsulfamide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the compound is synthesized by mixing cis-exo-bicyclo[2.2.1]heptane-2,3-dimethyl anhydride with dimethylsulfamide, followed by heating until fusion occurs. This method is advantageous due to its simplicity, lower reaction temperature, and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane-2,3-dicarboximide: A structurally related compound with similar chemical properties.
Dimethylsulfamide Derivatives: Compounds with the dimethylsulfamoyl group that exhibit similar reactivity.
Uniqueness: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is unique due to its combination of the bicyclic core and the dimethylsulfamoyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
57105-59-6 |
|---|---|
Formule moléculaire |
C10H14N2O5S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-sulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-11(2)18(15,16)12-9(13)7-5-3-4-6(17-5)8(7)10(12)14/h5-8H,3-4H2,1-2H3 |
Clé InChI |
LCHXFPBOPYFHGW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)N1C(=O)C2C3CCC(C2C1=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


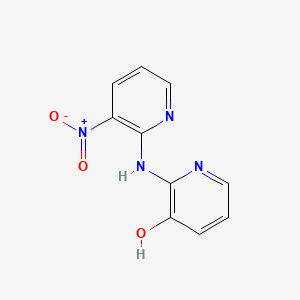
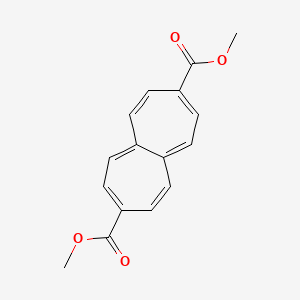
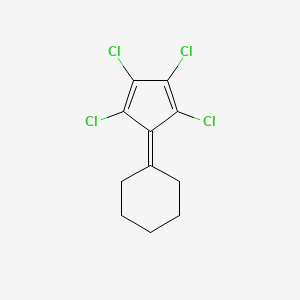
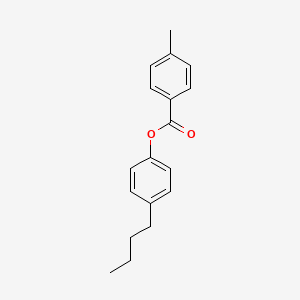
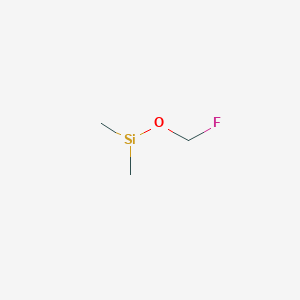
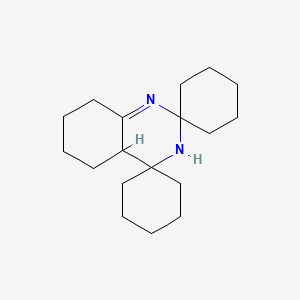
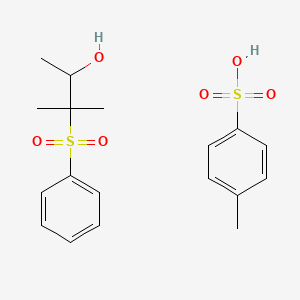
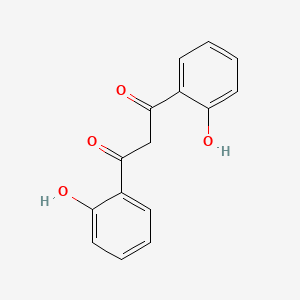

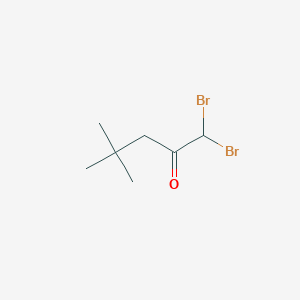
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
